molecular formula C19H18N2O3S B2567078 3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide CAS No. 942008-02-8

3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide

Cat. No. B2567078
CAS RN: 942008-02-8
M. Wt: 354.42
InChI Key: YACUDOSVSGJPSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran compounds are ubiquitous in nature and have strong biological activities . They are potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling . This method has fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide includes a benzofuran ring, an acetamido group, and an ethylthio group attached to a phenyl ring.


Chemical Reactions Analysis

Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have diverse pharmacological activities and potential applications as drugs . Benzofuran and its derivatives have attracted much attention owing to their biological activities .

Scientific Research Applications

Synthesis Techniques

  • OxymaPure/DIC Method : A novel series of α-ketoamide derivatives was synthesized using OxymaPure and DIC, demonstrating improved yield and purity compared to traditional methods. This synthesis involves the ring opening of N-acylisatin, leading to the creation of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013).

  • Ugi Four-Component and Microwave-Assisted Rap–Stoermer Reactions : These methods facilitated the diversity-oriented synthesis of highly functionalized benzofuran-2-carboxamides. The process illustrates an efficient approach to constructing complex molecules (Han et al., 2014).

Biological Activities

  • Antimicrobial and Docking Studies : Novel compounds derived from benzofuran-2-carboxamide have been synthesized and evaluated for antimicrobial properties. These studies provide insights into the potential therapeutic applications of such compounds (Talupur et al., 2021).

  • Anti-Inflammatory and Analgesic Agents : Derivatives of benzofuran-2-carboxamide have been synthesized and tested for their anti-inflammatory and analgesic properties. The research demonstrates the compounds' potential as COX-1/COX-2 inhibitors, offering a basis for developing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Anticonvulsant Properties : The crystal structure and anticonvulsant activities of specific derivatives highlight the potential for developing new medications based on the benzofuran-2-carboxamide scaffold (Camerman et al., 2005).

Chemical Structure and Properties

  • Crystal Structure Analysis : Studies on compounds related to benzofuran-2-carboxamide have explored their crystal structures, providing insights into their chemical properties and potential interactions with biological targets. This research aids in understanding the structural basis for the compounds' biological activities (Deng et al., 2010).

Mechanism of Action

    Target of Action

    Benzofuran compounds are known to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

    Mode of Action

    The mode of action of benzofuran compounds can vary greatly depending on their specific structure and the biological system they interact with . Without specific information on “3-(2-(4-(Ethylthio)phenyl)acetamido)benzofuran-2-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

    Biochemical Pathways

    Benzofuran compounds can affect a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by “this compound” would depend on its specific targets and mode of action.

properties

IUPAC Name

3-[[2-(4-ethylsulfanylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-2-25-13-9-7-12(8-10-13)11-16(22)21-17-14-5-3-4-6-15(14)24-18(17)19(20)23/h3-10H,2,11H2,1H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACUDOSVSGJPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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